11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10380292
Molecular Formula: C26H22N2O2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O2 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 2-benzoyl-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C26H22N2O2/c29-23-13-7-12-21-24(23)25(17-8-3-1-4-9-17)28-20-15-14-19(16-22(20)27-21)26(30)18-10-5-2-6-11-18/h1-6,8-11,14-16,25,27-28H,7,12-13H2 |
| Standard InChI Key | ICXNYSWSOPJYPJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Introduction
The compound 11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a member of the dibenzo[b,e] diazepin-1-one class, which is known for its diverse pharmacological activities. This class of compounds often exhibits properties relevant to neurological disorders and other therapeutic areas due to their ability to interact with various biological targets.
Synthesis and Preparation
The synthesis of 11-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one typically involves multi-step organic synthesis methods. These may include condensation reactions, reduction steps, and possibly the use of catalysts to facilitate the formation of the complex ring system.
Research Findings and Applications
While specific research findings on this exact compound are not detailed in the available sources, compounds within this class have been explored for their potential therapeutic applications. These include:
-
Neurological Disorders: Potential use in treating conditions such as anxiety, depression, and other central nervous system disorders.
-
Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) would be crucial for understanding its pharmacokinetic profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume